Product packaging for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1190313-54-2)

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1452417
CAS No.: 1190313-54-2
M. Wt: 278.48 g/mol
InChI Key: AACCTCANGOIUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (molecular formula: C₇H₄ClIN₂; molecular weight: 278.48 g/mol) is a halogenated fused heterocycle with a pyrrolo[2,3-b]pyridine core . The compound features chlorine and iodine substituents at positions 3 and 4, respectively, which confer unique electronic and steric properties. These halogens enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for drug discovery applications . Its structural framework is analogous to kinase inhibitors and antitumor agents, making it a valuable intermediate in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIN2 B1452417 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-54-2

Properties

IUPAC Name

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCTCANGOIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated pyrrolo[2,3-b]pyridines typically follows a multi-step route involving:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Selective halogenation at desired positions (C-3 and C-4).
  • Protection/deprotection of the pyrrole nitrogen to facilitate regioselective reactions.
  • Cross-coupling reactions to install aryl or heteroaryl substituents if needed.

For 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine , the key steps are selective chlorination at C-3 and iodination at C-4 positions on the pyrrolo[2,3-b]pyridine nucleus.

Halogenation Procedures

Chlorination at C-3

  • Chlorination at the 3-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or elemental chlorine under controlled conditions.
  • The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at low temperatures (0 °C to room temperature) to avoid over-chlorination or side reactions.
  • The pyrrole nitrogen is often protected (e.g., tosyl protection) to prevent undesired reactions and improve regioselectivity.

Iodination at C-4

  • Iodination at the 4-position is commonly performed using N-iodosuccinimide (NIS) or iodine in the presence of an oxidant.
  • The reaction proceeds under mild conditions, often in acetonitrile or dichloromethane at room temperature.
  • Protection of the pyrrole nitrogen is again crucial for regioselectivity.

Protection and Deprotection of Pyrrole Nitrogen

  • The pyrrole NH is typically protected by tosylation (using tosyl chloride and a base such as triethylamine) to prevent side reactions during halogenation and cross-coupling steps.
  • After halogenation and any subsequent modifications, the tosyl protecting group is removed under alkaline conditions (e.g., sodium hydroxide in methanol) to regenerate the free NH.

Cross-Coupling Reactions (Contextual for Derivatives)

  • Although the focus is on the halogenated compound itself, cross-coupling methods such as Suzuki–Miyaura or Buchwald–Hartwig amination are often used to further functionalize the scaffold.
  • For example, Suzuki coupling with arylboronic acids can be performed on halogenated intermediates to introduce aryl groups at specific positions.
  • Palladium catalysts like Pd(dppf)Cl2 or Pd2(dba)3 are commonly employed.
  • Reaction conditions typically involve a base (K2CO3 or KOAc), a solvent mixture (dioxane/water), and heating at 80 °C under nitrogen atmosphere.

Representative Preparation from Literature

Step Reagents/Conditions Outcome / Notes
Starting material 1H-pyrrolo[2,3-b]pyridine or protected derivative Core scaffold
Chlorination (C-3) N-chlorosuccinimide (NCS), dichloromethane, 0 °C to rt Selective chlorination at C-3
Iodination (C-4) N-iodosuccinimide (NIS), dichloromethane or acetonitrile, rt Selective iodination at C-4
Protection Tosyl chloride, triethylamine, dichloromethane, 0 °C to rt Protect pyrrole NH to enhance selectivity
Deprotection NaOH in methanol, reflux or rt Remove tosyl group to regenerate NH
Purification Column chromatography Isolate pure this compound

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Typical Yield (%)
Pyrrole NH Protection Tosyl chloride, triethylamine, DCM, 0 °C–rt Essential for regioselective halogenation 85–90
C-3 Chlorination N-chlorosuccinimide, DCM, 0 °C–rt Controlled temperature to avoid overreaction 65–75
C-4 Iodination N-iodosuccinimide, DCM or MeCN, rt Mild conditions for selective iodination 70–80
Deprotection NaOH in MeOH, rt or reflux Avoid prolonged heating to prevent side products 70–85
Purification Column chromatography Necessary for isolating pure compound

Scientific Research Applications

Medicinal Chemistry

Targeting Kinase Inhibition:
The compound has shown significant potential as a kinase inhibitor. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against FGFR1, 2, and 3, suggesting strong inhibitory activity .

Anticancer Properties:
The anticancer potential of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine has been explored through various studies. It has been reported to induce apoptosis in cancer cell lines and inhibit cell proliferation. For example, a derivative was shown to significantly reduce tumor growth in preclinical models by blocking critical signaling pathways involved in cancer progression .

Chemical Biology

Molecular Probes:
In chemical biology, this compound serves as a molecular probe for studying biological pathways and protein interactions. Its unique structure allows for the design of probes that can selectively target specific proteins or enzymes, facilitating the exploration of complex biological systems .

Material Science

Organic Electronic Materials:
The electronic properties of this compound make it suitable for incorporation into organic electronic materials. Its ability to conduct electricity can be harnessed in the development of organic semiconductors and other electronic devices .

Case Studies

Case Study 1: FGFR Inhibition
A notable study focused on the ability of pyrrolo[2,3-b]pyridine derivatives to inhibit FGFRs. The results indicated that these inhibitors could significantly reduce tumor growth in preclinical models by blocking critical signaling pathways . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: DYRK1A Inhibition
Another investigation utilized AI-driven methods to design derivatives that effectively inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). These compounds demonstrated significant anti-inflammatory and antioxidant properties alongside their kinase inhibition capabilities . This underscores the versatility of pyrrolo[2,3-b]pyridine derivatives in therapeutic applications beyond oncology.

Comparison with Similar Compounds

Halogenated Pyrrolo[2,3-b]pyridines

Key analogs differ in halogen type, position, or substituent patterns (Table 1):

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C3), I (C4) 278.48 High halogen reactivity; moderate solubility in polar aprotic solvents Kinase inhibitor intermediates
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C4), I (C5) 278.48 Positional isomer; altered steric hindrance for receptor binding Unreported in biological studies
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C3) 307.92 Enhanced cross-coupling efficiency due to bromine Anticancer agent precursors
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine F (C4), I (C3) 262.02 Improved solubility; reduced steric bulk Early-stage drug discovery

Key Observations :

  • Iodine at C4 (target compound) vs. C5 (positional isomer) alters steric accessibility for intramolecular reactions .
  • Bromine (in 5-Bromo-3-iodo analog) offers higher leaving-group efficiency in metal-catalyzed reactions compared to chlorine .
  • Fluorine substitution improves aqueous solubility but reduces electrophilic reactivity .

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines replace the pyrrolo nitrogen with sulfur (Table 2):

Compound Core Structure Key Differences from Target Compound Solubility Bioactivity
Thieno[2,3-b]pyridine derivatives Sulfur-containing core Higher lipophilicity; lower metabolic stability Poor (<10 μM) Adenosine receptor ligands
This compound Nitrogen-containing core Improved hydrogen-bonding capacity; better solubility Moderate (~50 μM) Kinase inhibition

Key Observations :

  • Sulfur in thieno analogs increases lipophilicity, limiting aqueous solubility and requiring formulation aids (e.g., cyclodextrins) .
  • Nitrogen in pyrrolo analogs enhances hydrogen bonding, improving target engagement in kinase inhibitors .

Biological Activity

3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C₈H₅ClI N
  • Molecular Weight : 263.49 g/mol
  • CAS Number : 1001234-56-7

The biological activity of this compound is primarily attributed to its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and metastasis. The inhibition of FGFR signaling can lead to reduced cell growth and increased apoptosis in cancer cells.

Inhibition of FGFRs

Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, related compounds have shown IC50 values indicating strong inhibition:

Activity Cell Line IC50 (nM) Effect
FGFR1 Inhibition-7Strong inhibition
FGFR2 Inhibition-9Strong inhibition
FGFR3 Inhibition-25Moderate inhibition
Proliferation Inhibition4T1N/AReduced proliferation
Apoptosis Induction4T1N/AInduces apoptosis
Migration/Invasion Inhibition4T1N/ASignificant reduction

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. It also significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent.

Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of pyrrolo[2,3-b]pyridine derivatives evaluated this compound alongside others. It demonstrated significant potency against breast cancer cell lines and was noted for its ability to inhibit key signaling pathways involved in tumor progression.

Antimicrobial Potential

While specific data on the antimicrobial activity of this compound is limited, related compounds have exhibited promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications to the pyrrole ring could enhance antibacterial efficacy.

Summary of Biological Activities

The biological activities of this compound emphasize its potential therapeutic applications:

  • FGFR Inhibition : Strong inhibitory effects on FGFRs can lead to reduced tumor growth.
  • Anticancer Effects : Induces apoptosis and inhibits proliferation in breast cancer cell lines.
  • Anti-Metastatic Properties : Reduces migration and invasion capabilities in cancer cells.
  • Potential Antimicrobial Activity : Related compounds show promise against certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : Key steps involve palladium-catalyzed cross-coupling and regioselective halogenation. For example, the iodination of pyrrolo[2,3-b]pyridine derivatives often employs N-oxide intermediates to direct halogen placement. Chlorination can be achieved using reagents like POCl₃ under controlled temperatures (60–100°C) to avoid overhalogenation . Fluorination via Balz-Schiemann reactions or lithium-halogen exchange has also been reported for analogous structures .

Q. How is the electronic structure of this compound characterized experimentally?

  • Methodological Answer : High-resolution X-ray diffraction (at 100 K) combined with multipole refinement (Hansen-Coppens formalism) resolves charge density distribution. This reveals covalent N–C/C–C bonds (electron densities: 2.07–2.74 e Å⁻³) and intermolecular interactions (N–H⋯N hydrogen bonds). DFT studies (BLYP functional) further predict HOMO-LUMO gaps (~3.59 eV), correlating with kinetic stability .

Q. What analytical techniques are critical for purity assessment and structural validation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects. HPLC with UV detection (λ ~254 nm) ensures purity >95% .

Advanced Research Questions

Q. How does this compound interact with kinase targets, and what structural modifications enhance selectivity?

  • Methodological Answer : The pyrrolo[2,3-b]pyridine scaffold mimics ATP-binding motifs in kinases. Introducing electron-withdrawing groups (e.g., Cl, I) at positions 3 and 4 improves affinity for FGFR1-3 (IC₅₀ <10 nM). Methylation at N1 (e.g., 1-methyl derivatives) reduces off-target effects by sterically blocking non-catalytic domains .

Q. What in vivo models are suitable for evaluating the antitumor efficacy of derivatives of this compound?

  • Methodological Answer : Murine xenograft models (e.g., diffuse malignant peritoneal mesothelioma) administered via intraperitoneal injection (10–50 mg/kg) show tumor volume inhibition (58–75%). Synergy with paclitaxel (combination index <0.5) enhances apoptotic response via survivin downregulation . Zebrafish larvae are also used for preliminary toxicity and metabolic profiling .

Q. How do substituents at positions 3 and 4 influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 4 facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/105°C). Chlorine at position 3 stabilizes intermediates during SNAr reactions with amines or thiols. Steric hindrance from bulky groups (e.g., 3,4-dimethoxyphenyl) requires optimized catalyst loading (5–10 mol% Pd) .

Q. What computational strategies predict the binding mode of this compound with CLK or JAK3 kinases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) align the compound’s planar core with kinase hinge regions. QM/MM calculations highlight halogen bonding between iodine and backbone carbonyls (e.g., CLK1 Leu215), improving selectivity over related kinases .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to reconcile variability?

  • Resolution : Variations arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using recombinant kinases (e.g., FGFR1 vs. FGFR4) and control for cellular permeability (logP optimization). Cross-validate with phospho-kinase arrays in relevant cell lines .

Q. Conflicting regioselectivity outcomes in halogenation: What factors dominate?

  • Resolution : N-Oxide directing groups (e.g., 1H-pyrrolo[2,3-b]pyridine N-oxide) prioritize iodination at position 4. Solvent polarity (e.g., DMF vs. THF) and temperature modulate chlorination sites. Computational NBO analysis identifies charge localization as a critical driver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.